![molecular formula C11H14FNO B1343985 1-(4-Fluorobenzyl)pyrrolidin-3-ol CAS No. 727742-01-0](/img/structure/B1343985.png)
1-(4-Fluorobenzyl)pyrrolidin-3-ol
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Overview
Description
1-(4-Fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14FNO . It is also known as 3-(4-fluorobenzyl)pyrrolidin-3-ol hydrochloride and ®-1-(4-fluorobenzyl)pyrrolidin-3-ol . The average mass of this compound is 195.233 Da .
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorobenzyl)pyrrolidin-3-ol consists of a pyrrolidine ring attached to a fluorobenzyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorobenzyl)pyrrolidin-3-ol include a molecular weight of 195.23 . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Scientific Research Applications
Drug Discovery
Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Structural Diversity Generation
Heteroatomic saturated ring systems like pyrrolidines allow a greater chance of generating structural diversity .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthetic Strategies
The synthetic strategies used for pyrrolidine compounds include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Safety and Hazards
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQPMJBQFEEMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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